molecular formula C17H14BrNO2S B2897922 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097872-50-7

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2897922
CAS No.: 2097872-50-7
M. Wt: 376.27
InChI Key: XDSQUZLCZTXWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a bromo group and a side chain containing both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Side Chain: The side chain containing furan and thiophene rings is synthesized separately.

    Coupling Reaction: The side chain is then coupled to the brominated benzamide under specific conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The bromo group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The furan and thiophene rings can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in various coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used in research to study the interactions of furan and thiophene-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-N-[2-(furan-2-yl)ethyl]benzamide
  • 2-Bromo-N-[2-(thiophen-3-yl)ethyl]benzamide
  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Uniqueness: 2-Bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system can impart distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S/c18-15-5-2-1-4-13(15)17(20)19-10-14(12-7-9-22-11-12)16-6-3-8-21-16/h1-9,11,14H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSQUZLCZTXWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.